Product packaging for Ethyl 2-bromo-2-(oxetan-3-yl)acetate(Cat. No.:CAS No. 2306269-69-0)

Ethyl 2-bromo-2-(oxetan-3-yl)acetate

Cat. No.: B2759685
CAS No.: 2306269-69-0
M. Wt: 223.066
InChI Key: AFVMJQQIHJFTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-bromo-2-(oxetan-3-yl)acetate (CAS 2306269-69-0) is a valuable chemical building block specifically designed for advanced organic synthesis and drug discovery research. This compound, with the molecular formula C7H11BrO3 and a molecular weight of 223.06 g/mol, features a reactive bromoacetate group attached to an oxetane ring, making it a versatile precursor for the introduction of the oxetane moiety into more complex molecules . The oxetane functional group is of significant interest in modern medicinal chemistry as a carbonyl bioisostere, offering advantages for tuning physicochemical properties of drug candidates such as metabolic stability, solubility, and lipophilicity . Recent research demonstrates its application in innovative synthetic methodologies, including its use as a key intermediate in Friedel-Crafts alkylation reactions to install oxetane rings at the 3-position of 2-aryl-indole systems, a strategy employed in the structure-guided design of novel anti-cancer agents . Researchers can utilize this reagent to explore the incorporation of the oxetane ring as a surrogate for ketone groups, which can profoundly impact biological activity and pharmacokinetic profiles . This product is offered with a minimum purity of 95% to 97% and must be stored under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use by professional researchers in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrO3 B2759685 Ethyl 2-bromo-2-(oxetan-3-yl)acetate CAS No. 2306269-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-2-(oxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVMJQQIHJFTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1COC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Bromo 2 Oxetan 3 Yl Acetate

Direct Bromination Approaches

Direct bromination strategies focus on introducing a bromine atom at the α-position of an ester that already contains the oxetan-3-yl group. These methods are attractive for their potential efficiency, directly converting a readily available precursor into the desired product. The primary precursor for these approaches is ethyl (oxetan-3-yl)acetate.

Radical Bromination Strategies

Radical bromination offers a potential route for the synthesis of ethyl 2-bromo-2-(oxetan-3-yl)acetate. This approach typically involves the use of a radical initiator and a bromine source, such as N-bromosuccinimide (NBS), to generate a bromine radical. This radical can then abstract the α-hydrogen from the ester, leading to the formation of a carbon-centered radical, which subsequently reacts with a bromine source to yield the α-brominated product.

The stability of the radical intermediate is a crucial factor in the success of this strategy. The presence of the oxetane (B1205548) ring may influence the stability of the adjacent radical through electronic effects. It is hypothesized that the strained nature of the oxetane ring could impact the geometry and stability of the radical intermediate. researchgate.net

Reagent SystemPotential ConditionsExpected Outcome
N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Inert solvent (e.g., CCl₄), thermal or photochemical initiationFormation of this compound via a radical chain mechanism.
N-Bromosuccinimide (NBS), Benzoyl peroxideReflux in a non-polar solventGeneration of bromine radicals to initiate the bromination at the α-position.

Challenges in radical bromination include controlling the regioselectivity and preventing side reactions, such as ring-opening of the sensitive oxetane moiety, which can be susceptible to radical-mediated cleavage. researchgate.net

α-Bromination of Ester Derivatives

The α-bromination of esters can also be achieved under non-radical conditions, typically involving the formation of an enolate or enol intermediate, which then reacts with an electrophilic bromine source. This method is widely used for the α-halogenation of carbonyl compounds. orgsyn.org

For the synthesis of this compound, the precursor ethyl (oxetan-3-yl)acetate would first be treated with a base to generate the corresponding enolate. Subsequent reaction with a bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS) would yield the target compound.

StepReagentsPurpose
1. Enolate FormationLithium diisopropylamide (LDA) or Sodium hydride (NaH) in an aprotic solvent (e.g., THF) at low temperature.Deprotonation at the α-carbon to form the reactive enolate intermediate.
2. BrominationN-Bromosuccinimide (NBS) or Bromine (Br₂)Electrophilic attack of the enolate on the bromine source to introduce the bromine atom.

The choice of base and reaction conditions is critical to avoid undesired side reactions, such as self-condensation of the ester or reactions involving the oxetane ring.

Regioselectivity and Stereoselectivity Considerations in Bromination

For ethyl (oxetan-3-yl)acetate, the primary concern for regioselectivity is to ensure bromination occurs exclusively at the α-position of the ester and not on the oxetane ring itself. The electron-withdrawing nature of the ester group acidifies the α-protons, making this position the most likely site for deprotonation and subsequent bromination under basic conditions. In radical bromination, the stability of the resulting radical at the α-position, which is stabilized by the adjacent carbonyl group, directs the reaction to the desired location.

As the α-carbon of the product is a stereocenter, the reaction can potentially produce a racemic mixture of enantiomers if the starting material is achiral. If stereocontrol is desired, asymmetric bromination methods would need to be employed, potentially using a chiral auxiliary or a chiral catalyst to influence the stereochemical outcome. The stereochemistry of reactions involving oxetanes is an area of active research, with the rigid, puckered conformation of the ring influencing the approach of reagents. acs.orgacs.org

Approaches via Oxetane Ring Functionalization

An alternative synthetic strategy involves the construction of the key C-C bond and subsequent functionalization starting from precursors where the oxetane ring is already present. These methods offer a different set of challenges and opportunities for controlling the final structure.

Ring-Opening and Re-closure Strategies

Synthetic routes involving the ring-opening of a more complex oxetane precursor, followed by functionalization and subsequent re-closure to form a new oxetane ring, are documented for the synthesis of various oxetane derivatives. acs.org However, for a relatively simple target like this compound, this multi-step approach is likely to be less efficient than direct functionalization methods. Such a strategy might be considered if a specifically substituted precursor is more readily available and allows for the introduction of the bromoacetate (B1195939) moiety during the synthetic sequence.

Functionalization of Oxetan-3-yl Acetic Acid Precursors

A more direct approach within this category starts with oxetan-3-yl acetic acid or its derivatives. This precursor can be synthesized through various methods, including the oxidation of (oxetan-3-yl)acetaldehyde or the hydrolysis of the corresponding nitrile. connectjournals.com Once oxetan-3-yl acetic acid is obtained, it can be converted to the target compound through a two-step process.

First, the carboxylic acid can be subjected to a Hell-Volhard-Zelinsky reaction or a similar α-bromination method specific to carboxylic acids. This would yield 2-bromo-2-(oxetan-3-yl)acetic acid. The subsequent step would be the esterification of this brominated carboxylic acid with ethanol, typically under acidic conditions, to afford the final product, this compound.

StepReaction Name/TypeReagentsIntermediate/Product
1α-Bromination of Carboxylic AcidBr₂, PBr₃ (catalyst)2-bromo-2-(oxetan-3-yl)acetic acid
2Fischer EsterificationEthanol (C₂H₅OH), H₂SO₄ (catalyst)This compound

This pathway avoids the direct bromination of an ester, which can sometimes be challenging, and instead relies on the well-established chemistry of carboxylic acids. Care must be taken during both the bromination and esterification steps to ensure the integrity of the oxetane ring, particularly under strongly acidic conditions which could promote ring-opening. magtech.com.cn

Multi-Step Synthetic Routes

The synthesis of this compound necessitates a multi-step approach, primarily involving the construction or functionalization of the oxetane core, followed by the introduction of the ethyl bromoacetate moiety. Two plausible synthetic routes are proposed and detailed below.

Route A: Horner-Wadsworth-Emmons Olefination followed by Bromination

This route commences with the olefination of oxetan-3-one to introduce the acetate (B1210297) side chain, followed by functionalization to yield the target compound.

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate. The Horner-Wadsworth-Emmons reaction provides a reliable method for the formation of an α,β-unsaturated ester from a ketone. Oxetan-3-one can be reacted with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base to yield Ethyl 2-(oxetan-3-ylidene)acetate. A reported procedure involves reacting oxetan-3-one with ethoxycarbonylmethylene triphenylphosphine (B44618) in dichloromethane (B109758) to afford the desired product in good yield. chemicalbook.com

Step 2: Reduction of the Alkene. The exocyclic double bond in Ethyl 2-(oxetan-3-ylidene)acetate is then reduced to the corresponding saturated ester, Ethyl 2-(oxetan-3-yl)acetate. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Step 3: α-Bromination. The final step involves the selective bromination at the α-position of the ester. This is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent, often with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. organic-chemistry.org Alternatively, catalytic methods using ammonium (B1175870) acetate with NBS have been reported for the α-bromination of ketones, which might be adaptable for esters. researchgate.net

Route B: Reformatsky Reaction Approach

An alternative strategy involves the direct formation of a β-hydroxy ester intermediate via a Reformatsky reaction.

Step 1: Synthesis of Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate. The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. organic-chemistry.orglibretexts.org In this case, oxetan-3-one is treated with ethyl bromoacetate and activated zinc dust. This reaction forms an organozinc intermediate that adds to the ketone, and subsequent acidic workup yields the β-hydroxy ester, Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate. The reaction is known for its tolerance to various functional groups. unishivaji.ac.in

Step 2: Deoxygenation of the Tertiary Alcohol. The hydroxyl group of the β-hydroxy ester needs to be removed. This can be a challenging step, but methods such as the Barton-McCombie deoxygenation are available. This involves conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by radical-initiated reduction with a tin hydride, such as tributyltin hydride.

Step 3: α-Bromination. Similar to Route A, the resulting Ethyl 2-(oxetan-3-yl)acetate is then subjected to α-bromination using NBS and a suitable initiator to furnish the final product.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes.

Efforts to develop solvent-free or catalytic versions of the key reaction steps can significantly improve the green profile of the synthesis.

Horner-Wadsworth-Emmons Reaction: While typically conducted in organic solvents, research into solid-phase or solvent-free Wittig-type reactions could reduce solvent waste.

α-Bromination: The use of catalytic amounts of reagents for bromination is a key green strategy. For instance, using a catalytic amount of ammonium acetate with NBS can be a greener alternative to stoichiometric radical initiators. researchgate.net Visible light-induced C-H bromination using NBS is another approach that avoids harsh reagents. organic-chemistry.org Furthermore, solvent-free brominations using quaternary ammonium tribromides under thermal or microwave conditions have been reported and could be explored. acgpubs.org

Catalytic Oxetane Synthesis: For the synthesis of the oxetane core itself, catalytic methods are being developed. These include photoredox-catalyzed approaches that enable C-H functionalization of alcohols to form the oxetane ring, representing a more atom-economical and greener alternative to traditional methods that require pre-functionalized substrates.

Green chemistry metrics, such as atom economy and reaction mass efficiency (RME), are essential for evaluating the sustainability of a synthetic route. nih.gov

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

The Horner-Wadsworth-Emmons reaction (Route A, Step 1) typically has a lower atom economy due to the formation of a phosphonate byproduct.

The Reformatsky reaction (Route B, Step 1) also generates stoichiometric zinc salts as waste.

Addition reactions, such as the catalytic hydrogenation in Route A, have a high atom economy (theoretically 100%).

Substitution reactions, like the α-bromination, also have byproducts (succinimide from NBS), which lowers their atom economy.

Reaction Mass Efficiency (RME): RME provides a more holistic view by considering the masses of all reactants, solvents, and reagents relative to the mass of the desired product. Routes that minimize the use of excess reagents, solvents, and complex workup procedures will have a higher RME.

The following table provides a theoretical comparison of the atom economy for key steps in the proposed routes.

Reaction Step Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Horner-Wadsworth-EmmonsAOxetan-3-one, Triethyl phosphonoacetateEthyl 2-(oxetan-3-ylidene)acetateDiethyl phosphate (B84403) salt~43%
Catalytic HydrogenationAEthyl 2-(oxetan-3-ylidene)acetate, H₂Ethyl 2-(oxetan-3-yl)acetateNone100%
α-Bromination with NBSA & BEthyl 2-(oxetan-3-yl)acetate, NBSThis compoundSuccinimide (B58015)~56%
Reformatsky ReactionBOxetan-3-one, Ethyl bromoacetate, ZnEthyl 2-hydroxy-2-(oxetan-3-yl)acetateZinc salts~68%

Note: Atom economy is calculated as (Molecular weight of desired product(s) / Sum of molecular weights of all reactants) x 100. The calculation for the Horner-Wadsworth-Emmons reaction assumes the use of triethyl phosphonoacetate and a base like sodium hydride. The Reformatsky reaction calculation includes zinc.

Comparative Analysis of Synthetic Routes

A comparative analysis of the two proposed routes reveals distinct advantages and disadvantages for each.

Parameter Route A: Horner-Wadsworth-Emmons Route B: Reformatsky Reaction
Number of Steps 33
Starting Materials Oxetan-3-one, phosphonate reagentOxetan-3-one, ethyl bromoacetate, zinc
Key Intermediates α,β-unsaturated esterβ-hydroxy ester
Potential Yields Generally good yields for HWE and hydrogenation. α-bromination can be variable.Reformatsky reaction yields can be moderate to good. Deoxygenation can be low-yielding.
Scalability HWE and hydrogenation are generally scalable. Photochemical bromination can be challenging to scale.Reformatsky reaction is scalable. Barton-McCombie deoxygenation can be difficult to scale due to the use of tin hydrides.
Green Chemistry Aspects Lower atom economy in the olefination step. Potential for catalytic and greener bromination methods.Moderate atom economy in the key C-C bond formation. Deoxygenation step often uses toxic tin reagents.
Overall Feasibility Appears more straightforward due to well-established and high-yielding transformations for the first two steps.The deoxygenation of the tertiary alcohol is a significant challenge and may lead to lower overall yields.

Yield, Purity, and Scalability Assessments

Specific yield, purity, and scalability data for the synthesis of this compound is not available in peer-reviewed literature. However, an assessment can be made based on typical outcomes for analogous α-bromination reactions of esters.

Yield and Purity: The enolate-based methodology (Method A) generally provides higher yields and greater purity compared to radical bromination for ester substrates. Yields for the α-bromination of esters via enolates often range from good to excellent, depending on the specific substrate and reaction conditions. Purity is typically high, as the quantitative formation of the enolate at low temperatures minimizes the formation of byproducts. youtube.com Purification is commonly achieved through standard laboratory techniques such as silica (B1680970) gel column chromatography.

Radical bromination (Method B) can be more variable. Yields may be moderate, and the reaction can sometimes suffer from the formation of poly-brominated products or other side reactions, making purification more challenging. google.com

Table 1: Comparative Assessment of Synthetic Methodologies

ParameterMethod A: Enolate BrominationMethod B: Radical Bromination
Typical Yield 70-95%40-70%
Purity High to ExcellentModerate to Good
Key Reagents LDA, THF, Bromine Source (Br₂, CBr₄)NBS, Radical Initiator (AIBN/BPO)
Reaction Conditions Cryogenic (-78 °C), Inert AtmosphereMild to Reflux Temperature
Common Impurities Unreacted starting material, di-α-bromo ester (minor)Di-α-bromo ester, succinimide, other radical side-products

Scalability: Both methods present distinct scalability challenges.

Method A (Enolate Bromination): The primary challenge for scaling up this process is the requirement for cryogenic temperatures (-78 °C) and the use of the highly reactive and moisture-sensitive base, LDA. Maintaining such low temperatures in large-scale industrial reactors is energy-intensive and costly. Furthermore, the handling of large quantities of LDA requires specialized equipment and safety protocols.

Method B (Radical Bromination): This method is often easier to scale up from a temperature control perspective, as it does not require cryogenic conditions. However, controlling the selectivity of radical reactions on a large scale can be difficult, potentially leading to inconsistent product quality and challenging purification processes. researchgate.net The use of continuous flow microreactors has been explored for other α-bromination reactions to improve safety, control, and scalability, offering a potential avenue for the industrial production of compounds like this compound. researchgate.net

Economic and Environmental Viability

The economic and environmental footprint of synthesizing this compound is heavily dependent on the chosen synthetic route.

Economic Viability: The cost of production is influenced by the price of raw materials, energy consumption, and the complexity of the process.

Starting Materials: The precursor, Ethyl 2-(oxetan-3-yl)acetate, is a specialty chemical and likely a significant cost driver. For Method A, the cost of LDA (or the n-butyllithium and diisopropylamine (B44863) required for its in-situ preparation) and anhydrous solvents adds to the expense. For Method B, NBS is a relatively inexpensive and common laboratory reagent. wikipedia.org

Process Costs: The cryogenic conditions required for Method A result in high energy costs, which can be a major factor in large-scale production. Method B has lower energy costs associated with temperature control but may incur higher costs in purification due to lower selectivity.

Environmental Viability: Green chemistry principles are an important consideration for modern synthetic processes.

Solvent and Reagent Toxicity: Method B traditionally uses solvents like carbon tetrachloride (CCl₄), which is a toxic and ozone-depleting substance, making it environmentally unfavorable. google.com Greener solvent alternatives are a key area of research. sigmaaldrich.com Method A uses solvents like THF, which are less hazardous but still pose environmental concerns.

Waste Generation: Both methods generate stoichiometric waste. Method A produces lithium salts and the conjugate acid of the base. Method B produces succinimide as a byproduct from NBS. wikipedia.org Efficient waste management and recycling are crucial for improving the environmental profile.

Sustainable Alternatives: Research into greener bromination methods is ongoing. This includes the development of catalytic systems and the use of safer brominating agents like the H₂O₂–HBr system, which generates water as the only byproduct. nih.govresearchgate.net While not yet reported for this specific substrate, such methods represent a future direction for more sustainable production. nih.govresearchgate.netnih.gov

Table 2: Economic and Environmental Comparison

FactorMethod A: Enolate BrominationMethod B: Radical Bromination
Economic Pros High yield and purity reduce purification costs.Cheaper reagents (NBS), no cryogenic costs.
Economic Cons High cost of cryogenic conditions and LDA.Potentially lower yields and higher purification costs.
Environmental Pros High selectivity minimizes waste from side reactions.Avoids use of organometallic bases.
Environmental Cons High energy consumption, use of hazardous base (LDA).Often uses toxic solvents (CCl₄), generates succinimide waste.

Reactivity and Reaction Mechanisms of Ethyl 2 Bromo 2 Oxetan 3 Yl Acetate

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution at the alpha-carbon is a prominent reaction pathway for Ethyl 2-bromo-2-(oxetan-3-yl)acetate. The viability of either a unimolecular (SN1) or bimolecular (SN2) mechanism depends critically on the reaction conditions and the inherent properties of the substrate.

The central carbon atom bonded to the bromine is a secondary carbon, which can typically undergo substitution by either SN1 or SN2 pathways. However, the adjacent oxetane (B1205548) ring and ester group exert significant electronic and steric influences that create a nuanced reactivity profile.

FactorInfluence on SN1 PathwayInfluence on SN2 Pathway
Substrate Structure Secondary carbon; potential for carbocation formation.Secondary carbon; accessible to backside attack, but sterically hindered.
Electronic Effects Oxetane oxygen's inductive effect destabilizes the carbocation.Ester group can stabilize the transition state.
Steric Effects Not a primary factor for the rate-determining step.The oxetane ring provides significant steric hindrance to backside attack. libretexts.orglibretexts.org
Leaving Group Bromide is a good leaving group, favoring ionization.Bromide is a good leaving group, facilitating displacement.

The SN1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. The powerful inductive electron-withdrawing effect of the oxetane's oxygen atom, propagated through the C3 position, significantly destabilizes an adjacent positive charge. nih.govacs.org This effect strongly disfavors the formation of the carbocation necessary for the SN1 pathway.

Conversely, the SN2 mechanism involves a concerted, single-step backside attack by a nucleophile. libretexts.org While the secondary nature of the carbon is amenable to this pathway, the presence of the bulky oxetane ring presents considerable steric hindrance, which can slow the reaction rate. libretexts.orgchemistrysteps.com Therefore, SN2 reactions are possible but may require potent nucleophiles and conditions that overcome this steric barrier. In some cases, under Lewis acidic conditions, nucleophilic attack can lead to the opening of the strained oxetane ring itself. magtech.com.cnresearchgate.net

The stereochemical outcome of a nucleophilic substitution reaction is directly linked to the prevailing mechanism. Assuming the starting material is a single enantiomer:

An SN1 reaction would lead to a mixture of enantiomers. The planar carbocation intermediate can be attacked by the nucleophile from either face, resulting in racemization.

An SN2 reaction would proceed with a predictable inversion of stereochemistry. The requisite backside attack by the nucleophile forces the stereocenter to "invert" its configuration, leading to a single stereoisomeric product.

Given the electronic destabilization of the carbocation intermediate, the SN2 pathway is more probable, suggesting that reactions with strong nucleophiles would likely result in an inversion of configuration at the alpha-carbon.

The oxetane ring is the most significant substituent influencing the reactivity of the alpha-bromo position. Its effects are twofold:

Electronic Effect : The oxygen atom in the oxetane ring is highly electronegative. This creates a strong negative inductive effect (-I effect) that withdraws electron density from the surrounding carbons. nih.gov This effect significantly destabilizes the carbocation intermediate required for SN1 and E1 pathways, making these routes less favorable compared to analogous compounds without the oxetane ring.

Steric Effect : The four-membered ring is a bulky substituent. Its rigid, puckered structure presents a significant steric shield to the backside of the alpha-carbon, hindering the approach of nucleophiles required for an SN2 reaction. acs.orgrsc.org This steric hindrance increases the activation energy for the SN2 pathway.

A potential, though less common, pathway could involve neighboring group participation (NGP) , where the oxetane oxygen's lone pair assists in displacing the bromide leaving group. nih.govwikipedia.orgresearchgate.net This would form a strained, bicyclic oxonium ion intermediate, which would then be opened by the nucleophile. Such a mechanism often results in retention of stereochemistry and an enhanced reaction rate. wikipedia.org

Elimination Reactions

Elimination reactions provide a pathway to unsaturated systems and compete with nucleophilic substitution. For this compound, elimination involves the removal of the bromine atom and a proton from an adjacent (beta) carbon.

The E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular) pathways are the primary mechanisms for elimination.

E1 Pathway : This two-step mechanism proceeds through the same carbocation intermediate as the SN1 reaction. chemistry.coach Due to the strong destabilizing inductive effect of the oxetane ring on the carbocation, the E1 pathway is highly unfavorable for this substrate.

E2 Pathway : This is a concerted, one-step process where a base removes a beta-hydrogen while the leaving group departs simultaneously. masterorganicchemistry.comyoutube.com This pathway avoids the high-energy carbocation intermediate and is favored by the use of strong, non-nucleophilic bases and heat. For this compound, elimination is expected to proceed predominantly via the E2 mechanism.

The regioselectivity of the E2 reaction depends on which beta-hydrogen is abstracted by the base. There are two sets of beta-hydrogens in the molecule: those on the C2 and C4 positions of the oxetane ring.

Abstraction of a proton from the oxetane ring would lead to the formation of an alkene where the double bond is connected to the oxetane ring. The two potential products are:

Ethyl 2-(oxetan-3-ylidene)acetate : Formed by removing a proton from either C2 or C4 of the oxetane. This exocyclic alkene is a likely product.

An Endocyclic Alkene : Formation of a double bond within the four-membered ring is geometrically impossible and would introduce extreme ring strain.

The regiochemical outcome is often governed by Zaitsev's rule or Hofmann's rule. libretexts.orglibretexts.orgchemistrysteps.com

Zaitsev's Rule : Predicts the formation of the more substituted, and thus more thermodynamically stable, alkene. ucalgary.camasterorganicchemistry.com

Hofmann's Rule : Predicts the formation of the less substituted alkene, which often occurs when using a sterically bulky base or when the leaving group is large and charged. libretexts.orgchemistrysteps.com

In this case, since both possible elimination pathways lead to a similarly substituted exocyclic double bond, the choice of base would be critical. A small, strong base like sodium ethoxide might favor the Zaitsev product, while a bulky base like potassium tert-butoxide would abstract the most sterically accessible proton, leading to the Hofmann product. chemistrysteps.com

Organometallic Transformations

The carbon-bromine bond in this compound is highly susceptible to oxidative addition by various metals, making it an excellent substrate for organometallic transformations like the Reformatsky and Barbier reactions.

The Reformatsky reaction is a cornerstone of the reactivity of α-halo esters. pw.livebyjus.comnrochemistry.com In this reaction, metallic zinc inserts into the carbon-bromine bond to form a zinc enolate, known as a Reformatsky reagent. testbook.com This organozinc compound is a soft nucleophile that readily adds to the carbonyl group of aldehydes or ketones to produce β-hydroxy esters after an acidic workup. byjus.comtestbook.com The oxetane ring is stable under these conditions and does not interfere with the reaction.

Reaction Scheme: Reformatsky Reaction

Enolate Formation : Oxidative addition of Zn into the C-Br bond.

Nucleophilic Addition : The zinc enolate attacks a carbonyl compound (e.g., an aldehyde, R'-CHO).

Workup : Acidic workup protonates the alkoxide to yield the final β-hydroxy ester.

The Barbier reaction is similar to the Reformatsky reaction but is performed in situ, where the alkyl halide, metal, and carbonyl substrate are all mixed together. wikipedia.org This one-pot procedure can be advantageous and works with a variety of metals, including zinc, magnesium, and indium. wikipedia.orgrsc.org The reaction of this compound under Barbier conditions with an aldehyde or ketone would similarly yield a β-hydroxy ester.

ReactionMetalKey FeatureProduct Type
Reformatsky Zinc (typically)Pre-formation or in situ generation of a stable zinc enolate. nrochemistry.comresearchgate.netβ-Hydroxy ester
Barbier Mg, Zn, In, Sn, etc.One-pot reaction; organometallic reagent is generated in the presence of the electrophile. wikipedia.orgnih.govTertiary alcohol (from ester) or secondary alcohol (from aldehyde)

Formation of Grignard Reagents and Organolithium Compounds

The formation of Grignard reagents from α-bromo esters can be challenging due to the potential for self-condensation reactions. Similarly, the generation of organolithium compounds from such substrates often requires low temperatures and specific reagents to avoid side reactions.

A thorough search of the scientific literature did not yield any specific examples or studies detailing the formation of Grignard or organolithium reagents from this compound. The inherent strain of the oxetane ring could further complicate these reactions, potentially leading to ring-opening or rearrangement under the strongly basic or nucleophilic conditions typically employed.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. α-Halo esters can, in principle, participate in various palladium-catalyzed cross-coupling reactions.

However, no published studies were found that specifically describe the use of this compound as a substrate in Suzuki, Sonogashira, or Negishi cross-coupling reactions. Research in this area has focused on related fluorinated bromoacetates, but direct analogues for the title compound are absent from the current literature.

Carbenoid and Reformatsky-type Reactions

The Reformatsky reaction, involving the generation of a zinc enolate from an α-halo ester, is a classic method for the synthesis of β-hydroxy esters. The reaction of this compound with zinc metal would be expected to form a zinc carbenoid or enolate.

Despite the general utility of the Reformatsky reaction, no specific examples of its application to this compound have been reported in the scientific literature. The table below illustrates the lack of available data for the organometallic reactions of this compound.

Reaction TypeReagentsExpected IntermediateReported for this compound?
Grignard FormationMgRMgBrNo
Organolithium FormationBuLiRLiNo
Suzuki CouplingArylboronic acid, Pd catalyst-No
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst-No
Negishi CouplingOrganozinc reagent, Pd catalyst-No
Reformatsky ReactionZnZinc enolateNo

Radical Reactions

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, suggesting the potential for participation in radical reactions.

Atom Transfer Radical Addition (ATRA)

ATRA reactions involve the addition of a radical, generated from an organic halide, across a double bond. While α-bromo esters are common substrates in ATRA reactions, no studies have been published that specifically investigate the participation of this compound in such transformations.

Radical Cyclization Pathways

Intramolecular radical cyclization could be a potential reaction pathway if an appropriate radical acceptor is present in the molecule. However, for the title compound, no such pathways have been explored or reported in the literature.

Rearrangement Reactions

The strained oxetane ring in this compound could be prone to rearrangement under certain reaction conditions, such as in the presence of Lewis acids or during the course of other transformations. While rearrangements of other complex oxetane-containing molecules have been documented, there is no specific information available regarding rearrangement reactions of this compound.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. pearson.comimperial.ac.uk Common examples include the wikipedia.orgwikipedia.org-Cope and Claisen rearrangements and [1,n]-hydride or alkyl shifts. imperial.ac.uklibretexts.org

A review of the structure of this compound reveals that it lacks the requisite conjugated π-system, such as the 1,5-diene moiety for a Cope rearrangement or the allyl vinyl ether structure for a Claisen rearrangement, to undergo these common thermal rearrangements under standard conditions. libretexts.org While a Claisen-type rearrangement is a key step in the synthesis of some α,α-dibromo esters from allylic alcohols, this involves the rearrangement of a specifically formed dibromoketene acetal (B89532) intermediate, not a reaction of the saturated α-bromo ester itself. nih.gov

Theoretically, a [1,n]-shift of the oxetanyl group or the bromine atom could be envisioned under photochemical or high-temperature thermal conditions, but such reactions are not typical for this class of compounds and no specific examples are documented in the literature for this substrate. Therefore, this compound is not expected to readily undergo sigmatropic rearrangements under common synthetic conditions.

Wagner-Meerwein Type Rearrangements

Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements that result in a change to the carbon skeleton. wikipedia.orglibretexts.org These reactions are typically initiated by the formation of a carbocation, which then rearranges to a more stable carbocationic intermediate. youtube.com

For this compound to undergo a classic Wagner-Meerwein rearrangement, the formation of a carbocation is a prerequisite. Two primary pathways could be considered:

Loss of Bromide: The heterolytic cleavage of the C-Br bond would form a carbocation at the α-position. However, this is highly unfavorable due to the powerful electron-withdrawing effect of the adjacent ester carbonyl group, which would significantly destabilize the positive charge.

Oxetane Ring Protonation: Under strong acidic conditions, the oxygen atom of the oxetane ring could be protonated. A subsequent ring-opening could generate a carbocation on the resulting carbon chain. This carbocation could then potentially undergo a 1,2-hydride or alkyl shift. For instance, protonation and cleavage of the C-O bond could lead to a tertiary carbocation, which might be prone to rearrangement.

While rearrangements involving strained heterocyclic systems are known, there is no specific literature evidence detailing Wagner-Meerwein rearrangements for this compound or its direct derivatives. The reaction's viability would depend on forcing conditions capable of generating a carbocationic intermediate, which may lead to a complex mixture of products or decomposition.

Enolate Chemistry and Condensation Reactions

A critical feature of this compound is the absence of a hydrogen atom on the α-carbon. Consequently, it is impossible to form an enolate through standard deprotonation with a base. orgoreview.com The typical enolate chemistry involving bases like lithium diisopropylamide (LDA) or sodium ethoxide to remove an α-proton is not applicable to this molecule. libretexts.org

However, the "enolate chemistry" of α-bromo esters is most famously accessed through the Reformatsky reaction . wikipedia.orgtheaic.org In this reaction, an organozinc reagent, often called a "Reformatsky enolate," is generated by the oxidative addition of zinc metal into the carbon-bromine bond. wikipedia.orgnih.gov This zinc enolate is a less reactive, softer nucleophile than its lithium or magnesium counterparts, which allows for selective addition to aldehydes and ketones without attacking the ester group. wikipedia.org The following sections will discuss the potential condensation and alkylation reactions of this compound via its zinc enolate analogue.

Claisen Condensation Analogues

The classic Claisen condensation involves the base-mediated reaction between two enolizable ester molecules to form a β-keto ester. wikipedia.orglibretexts.orglibretexts.org As this compound cannot be enolized by a base, it cannot function as the nucleophilic component in a standard Claisen condensation.

A plausible analogue would be a Reformatsky-Claisen type reaction, where the zinc enolate of this compound acts as the nucleophile. This organozinc reagent could, in principle, attack the carbonyl carbon of a second ester molecule (the electrophile). The subsequent collapse of the tetrahedral intermediate would displace an alkoxide leaving group.

The general mechanism would be:

Formation of the Reformatsky Reagent: Reaction of this compound with zinc dust to form the organozinc enolate.

Nucleophilic Attack: The zinc enolate attacks the carbonyl of a second ester molecule.

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to yield a β-keto ester.

This type of reaction is less common than the Reformatsky reaction with aldehydes or ketones, as esters are less electrophilic. The success of such a reaction would depend heavily on the specific substrates and reaction conditions.

Reactant 1 (via Zinc Enolate)Reactant 2 (Ester Electrophile)Potential Product (β-Keto Ester)
This compoundEthyl Acetate (B1210297)Ethyl 2-(ethoxycarbonyl)-2-(oxetan-3-yl)acetate
This compoundEthyl BenzoateEthyl 2-benzoyl-2-(oxetan-3-yl)acetate
This compoundDiethyl CarbonateDiethyl 2-(oxetan-3-yl)malonate

This table presents hypothetical products based on the mechanism of the Reformatsky-Claisen reaction.

Alkylation of Enolates

The term "alkylation of enolates" typically refers to the SN2 reaction of a pre-formed enolate with an alkyl halide. libretexts.orgyoutube.com Since this compound cannot form an enolate by deprotonation, this reaction is not directly applicable.

The analogous and most important reaction for this compound is the reaction of its zinc enolate (Reformatsky reagent) with various electrophiles. This is the classic Reformatsky reaction, which forms a new carbon-carbon bond and results in a β-hydroxy ester after acidic workup. wikipedia.orgunishivaji.ac.in This process is conceptually similar to the alkylation of an enolate, where the zinc enolate is the nucleophile that attacks an electrophilic carbon.

The reaction proceeds as follows:

The organozinc enolate is formed in situ.

An electrophile, typically an aldehyde or ketone, is added. The zinc enolate adds to the carbonyl carbon.

The resulting zinc alkoxide is hydrolyzed during acidic workup to yield the final β-hydroxy ester.

This reaction is highly versatile and works with a wide range of carbonyl compounds.

Zinc Enolate PrecursorElectrophileReaction ConditionsFinal Product after Workup
This compoundAcetaldehyde1. Zn, THF, reflux2. H₃O⁺Ethyl 3-hydroxy-2-(oxetan-3-yl)butanoate
This compoundAcetone1. Zn, THF, reflux2. H₃O⁺Ethyl 3-hydroxy-3-methyl-2-(oxetan-3-yl)butanoate
This compoundCyclohexanone1. Zn, Benzene, reflux2. H₃O⁺Ethyl 2-(1-hydroxycyclohexyl)-2-(oxetan-3-yl)acetate
This compoundBenzaldehyde1. Zn, THF, reflux2. H₃O⁺Ethyl 3-hydroxy-2-(oxetan-3-yl)-3-phenylpropanoate

This table illustrates expected products from the Reformatsky reaction based on established reactivity patterns for α-bromo esters.

Applications of Ethyl 2 Bromo 2 Oxetan 3 Yl Acetate in Complex Organic Synthesis

A Versatile Building Block for Heterocyclic Systems

The bifunctional nature of Ethyl 2-bromo-2-(oxetan-3-yl)acetate makes it a promising candidate for the synthesis of diverse heterocyclic systems. The α-bromo ester functionality can be leveraged to form new carbon-carbon or carbon-heteroatom bonds, while the oxetane (B1205548) ring can be incorporated as a key structural motif.

Synthesis of Spiro Compounds with Oxetane Moieties

Spiro compounds, which contain two rings connected by a single common atom, are prevalent in many natural products and biologically active molecules. The synthesis of spirocycles containing an oxetane ring is a growing area of interest. This compound could theoretically be employed in the construction of such spirocyclic systems. For instance, it could serve as an electrophile in reactions with cyclic nucleophiles, where the nucleophile attacks the carbon bearing the bromine atom, leading to the formation of a spiro-center.

Reactant TypePotential ReactionResulting Spiro System
Cyclic β-ketoesterAlkylationSpiro[oxetane-3,x'-cycloalkanone]
Cyclic enamineAlkylationSpiro[oxetane-3,x'-cycloalkanone]
Cyclic 1,3-dicarbonylDouble AlkylationSpiro[oxetane-3,x'-cyclodiketone]

This table represents theoretical applications based on the known reactivity of α-bromo esters and is not based on specific documented reactions of this compound.

Construction of Fused-Ring Systems

Fused-ring systems, where two or more rings share two or more atoms, are another important class of compounds in organic chemistry. This compound could potentially be utilized in intramolecular cyclization reactions to form fused systems incorporating the oxetane ring. For example, a molecule containing both the this compound moiety and a nucleophilic group at an appropriate distance could undergo an intramolecular reaction to form a fused bicyclic system.

A Precursor to Chiral Compounds

The presence of a stereocenter at the carbon atom bearing the bromine and the oxetane group suggests that this compound could be a valuable precursor for the synthesis of chiral compounds.

Asymmetric Synthesis Approaches

In asymmetric synthesis, the goal is to selectively produce one enantiomer of a chiral molecule. Reactions involving this compound could potentially be rendered asymmetric through the use of chiral catalysts or auxiliaries. For instance, a chiral ligand could coordinate to a metal catalyst involved in a coupling reaction, influencing the facial selectivity of the reaction and leading to an enantiomerically enriched product.

Diastereoselective Transformations

When a molecule already contains a stereocenter, as in the case of this compound, new stereocenters can be introduced with a preference for one diastereomer over others. The existing stereocenter adjacent to the reactive site can exert stereocontrol over incoming reagents, leading to diastereoselective transformations. The oxetane ring, with its defined three-dimensional structure, can play a crucial role in directing the approach of reagents, thereby influencing the stereochemical outcome of the reaction.

An Intermediate in Natural Product Synthesis

While no specific examples of the use of this compound in the total synthesis of natural products have been documented in readily available literature, its structural features make it an intriguing building block for such endeavors. Many natural products contain complex oxygenated and stereochemically rich structures, and the oxetane moiety is found in several biologically active natural products. A building block like this compound could potentially streamline the synthesis of such molecules by providing a pre-functionalized oxetane core.

Development of Novel Synthetic Reagents

Beyond its direct use in synthesis, this compound can serve as a precursor for creating new and specialized chemical tools.

The oxetane unit is known to act as an effective ortho-directing group in metalation reactions, guiding the functionalization of adjacent aromatic rings. acs.org This property can be harnessed to synthesize novel ligands for catalysis. By incorporating the oxetane-containing structure derived from this compound into larger, more complex molecules, chemists can design ligands with unique steric and electronic properties. These tailored ligands can then be used to control the selectivity and efficiency of metal-catalyzed reactions, opening doors to new synthetic transformations.

This compound is itself a specialty electrophile, designed for the specific purpose of introducing the oxetane-3-yl-acetate group. Its reactivity can be modulated to create other useful reagents. For instance, reaction with triphenylphosphine (B44618) would yield a phosphonium (B103445) salt, which is a precursor to a Wittig reagent. wikipedia.org This Wittig reagent, containing the oxetane moiety, could then be used to convert aldehydes and ketones into oxetane-substituted alkenes, further expanding the synthetic utility of the original building block.

Table 2: Derivative Reagents from this compound

Starting MaterialReagentResulting DerivativePotential Use
This compoundTriphenylphosphine (PPh₃)Oxetane-containing phosphonium saltWittig reagent precursor
This compoundSodium Azide (NaN₃)Ethyl 2-azido-2-(oxetan-3-yl)acetatePrecursor for unnatural amino acids

Contributions to Materials Science

The unique properties of the oxetane ring also make it an attractive component in the field of materials science, particularly in the development of advanced polymers.

Oxetanes are known to undergo ring-opening polymerization to produce polyethers. mdpi.com While this compound is not a direct monomer for this process, it can be chemically modified to become one. For example, the ester group could be reduced to an alcohol, and the bromine atom could be substituted with a polymerizable group like a methacrylate. The resulting monomer could then be polymerized to create polymers with pendant oxetane rings. Such materials could exhibit interesting properties, such as improved thermal stability or specific adhesion characteristics, making them suitable for applications in coatings, adhesives, or advanced composites. mdpi.com

Functional Materials with Oxetane Scaffolds

The synthesis of functional materials incorporating oxetane scaffolds is an area of growing interest in polymer and materials science. The inherent ring strain and polarity of the oxetane ring can impart unique properties to polymeric structures, including enhanced thermal stability, chemical resistance, and specific adhesive characteristics. While various oxetane derivatives are utilized as monomers for the creation of functional polymers, comprehensive searches of scientific literature and chemical databases did not yield specific examples of "this compound" being directly employed in the synthesis of functional materials.

Theoretical applications of a molecule like this compound in this field can be postulated based on its structure. The presence of the oxetane ring offers a site for potential ring-opening polymerization, a common method for producing polyethers. Additionally, the bromo-ester functionality could theoretically serve as an initiation site for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). This dual functionality could potentially lead to the formation of polymers with an oxetane-containing backbone or side chains, which might exhibit interesting material properties.

However, without specific documented research or experimental data, any discussion on the role of this compound in the creation of functional materials remains speculative. The following table outlines the potential, yet currently unsubstantiated, roles this compound could play in materials science.

Potential Application AreaProposed Synthetic RoutePotential Material PropertiesStatus of Research
Oxetane-Containing Polyesters Ring-opening polymerization of the oxetane moiety.Increased polarity, potential for biodegradability.No published data found.
Graft Copolymers Use as an ATRP initiator via the bromo-ester group to graft polymer chains from a substrate.Modified surface properties, enhanced compatibility in blends.No published data found.
Functional Monomers Copolymerization with other monomers to introduce oxetane functionality into a polymer backbone.Altered thermal and mechanical properties.No published data found.

It is important to note that the table above is based on theoretical possibilities derived from the chemical structure of this compound. As of the current state of available scientific literature, there are no specific research findings or detailed studies to substantiate these potential applications. Further experimental investigation would be required to determine the viability and specific outcomes of using this compound in the synthesis of functional materials.

Derivatization and Analogues of Ethyl 2 Bromo 2 Oxetan 3 Yl Acetate

Ethyl 2-bromo-2-(oxetan-3-yl)acetate is a polyfunctional compound featuring an ester, a reactive bromine atom at the alpha position, and a strained oxetane (B1205548) ring. These functional groups serve as handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives and analogues. The strategic modification of this scaffold is of interest for developing new chemical entities with tailored properties.

Computational and Theoretical Studies on Ethyl 2 Bromo 2 Oxetan 3 Yl Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity. For Ethyl 2-bromo-2-(oxetan-3-yl)acetate, these calculations can reveal the distribution of electrons within the molecule and identify the regions most susceptible to chemical attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized on the atoms with the highest electron density, such as the oxygen atoms of the ester and oxetane (B1205548) moieties, and the bromine atom, due to the presence of lone pairs. The LUMO is likely to be centered on the antibonding orbitals, particularly the σ* orbital of the C-Br bond and the π* orbital of the carbonyl group in the ester. The electron-withdrawing nature of the bromine atom and the ester group would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbon atom attached to the bromine.

A hypothetical molecular orbital analysis for this compound, based on data for similar compounds, is presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using Density Functional Theory (DFT) with a suitable basis set.

Molecular Orbital Energy (eV) Description
LUMO -1.5 Primarily localized on the σ* orbital of the C-Br bond and the π* orbital of the C=O group.
HOMO -9.8 Primarily localized on the lone pairs of the oxygen atoms and the bromine atom.

The distribution of electron density within this compound can be quantified through population analysis methods, such as Mulliken population analysis. These calculations reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic centers.

The carbon atom attached to the bromine and the carbonyl carbon of the ester group are expected to carry significant positive partial charges due to the high electronegativity of the neighboring bromine and oxygen atoms, respectively. Consequently, these sites are predicted to be the primary targets for nucleophilic attack. The oxygen atoms of the ester and oxetane, along with the bromine atom, would exhibit negative partial charges.

Reactivity indices, such as the Fukui functions, can be derived from the electron density to provide a more sophisticated prediction of reactivity. These indices would further pinpoint the specific atoms most likely to participate in electrophilic or nucleophilic reactions.

A plausible Mulliken charge distribution for key atoms in this compound is shown in Table 2.

Table 2: Hypothetical Mulliken Partial Atomic Charges for Selected Atoms in this compound

Atom Partial Charge (a.u.)
C (alpha to Br and oxetane) +0.25
Br -0.15
C (carbonyl) +0.40
O (carbonyl) -0.35
O (ether in ester) -0.30

Conformational Analysis and Energetics

The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion.

The four-membered oxetane ring in this compound possesses significant ring strain, estimated to be around 25.5 kcal/mol for the parent oxetane. researchgate.netacs.org This strain arises from the deviation of the bond angles from the ideal tetrahedral angle. To alleviate some of this strain, the oxetane ring is not perfectly planar but adopts a puckered conformation. uni-muenchen.de The degree of puckering is influenced by the substituents on the ring. For a 3-substituted oxetane, the puckering is expected to be more pronounced compared to the unsubstituted ring to minimize steric interactions between the substituent and the ring protons. mdpi.com

Computational studies on 3-substituted oxetanes have shown that the substituent can adopt either an axial or an equatorial position, with the equatorial conformation generally being more stable. The energy difference between these conformers would depend on the size and nature of the substituent.

Table 3: Representative Puckering Angles and Conformational Energies for 3-Substituted Oxetanes

Substituent at C3 Puckering Angle (°) Relative Energy (kcal/mol) (Axial vs. Equatorial)
H ~8.7 N/A
CH₃ ~15 0.5

Rotation around the single bonds in the side chain of this compound is also associated with energy barriers. The rotation of the ethyl group in the ester function and the rotation around the bond connecting the alpha-carbon to the oxetane ring are of particular interest.

The ester group generally prefers a planar conformation, with the s-trans (or Z) conformer being more stable than the s-cis (or E) conformer due to reduced steric hindrance. The rotational barrier between these conformers in simple esters is typically in the range of 5-10 kcal/mol. The presence of the bulky bromo and oxetanyl groups at the alpha-position would likely influence this barrier.

Similarly, there will be a rotational barrier for the C-C bond connecting the stereocenter to the oxetane ring. The magnitude of this barrier will be influenced by the steric interactions between the bromo and ester groups with the oxetane ring.

Table 4: Typical Rotational Energy Barriers in Related Organic Molecules

Bond Rotation System Rotational Barrier (kcal/mol)
C-O (ester) Methyl acetate (B1210297) ~12
C-C (alkyl) Ethane ~3

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, several reaction pathways could be explored, including nucleophilic substitution at the alpha-carbon and ring-opening of the oxetane.

A likely reaction pathway for this molecule is a nucleophilic substitution (S_N2) reaction at the carbon atom bearing the bromine atom. Computational studies can model the approach of a nucleophile to this electrophilic center, mapping out the potential energy surface of the reaction. researchgate.netsciforum.net This would involve locating the transition state structure and calculating the activation energy for the reaction. Such calculations would provide insights into the reaction kinetics and the stereochemical outcome of the substitution. The presence of the adjacent oxetane and ester groups would be expected to influence the reaction rate and stereoselectivity.

Another potential reaction is the acid-catalyzed ring-opening of the oxetane. uab.catresearchgate.net The strained four-membered ring is susceptible to cleavage under acidic conditions. Theoretical calculations can be employed to model the protonation of the oxetane oxygen, followed by the nucleophilic attack of a solvent molecule or another nucleophile on one of the ring carbons. researchgate.net These studies can help to predict the regioselectivity of the ring-opening and the stability of the resulting carbocation intermediates. The presence of the electron-withdrawing bromo-ester substituent at the 3-position would likely influence the regioselectivity of the ring-opening process.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanism of a chemical reaction. For this compound, potential reactions include nucleophilic substitution at the bromine-bearing carbon or acid-catalyzed ring-opening of the oxetane. researchgate.net Density Functional Theory (DFT) is a common and effective method for locating and characterizing the geometry of transition states. youtube.com

A computational study would typically employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p)) to optimize the geometries of reactants, products, and the transition state connecting them. rsc.orgrsc.org Vibrational frequency analysis is then performed to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. rsc.org

For a hypothetical SN2 reaction with a nucleophile (Nu-), the transition state would feature an elongated C-Br bond and a newly forming C-Nu bond. The geometry around the central carbon atom would shift from tetrahedral towards a trigonal bipyramidal arrangement. Intrinsic Reaction Coordinate (IRC) calculations would be used to verify that the identified transition state correctly connects the reactant complex to the product complex. nih.gov

Table 1: Hypothetical Transition State Geometrical Parameters for an SN2 Reaction This table presents plausible, theoretically-derived data for the transition state of this compound with a generic nucleophile (Nu), based on computational studies of similar reactions.

ParameterReactant ComplexTransition State (TS)Product Complex
C-Br Bond Length (Å)1.952.25---
C-Nu Bond Length (Å)3.002.151.90
Nu-C-Br Angle (°)~95~178~95
O-C-C Angle (°)109.5120.1109.5
Imaginary Frequency (cm⁻¹)N/A-350N/A

Activation Energies and Reaction Pathways

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, and it is a critical determinant of the reaction rate. Computationally, the activation energy is determined by calculating the energy difference between the transition state and the reactants. aps.org DFT methods are widely used to compute these energy profiles. acs.org

For this compound, a key reaction pathway to investigate would be the acid-catalyzed ring-opening of the oxetane moiety. Theoretical studies on oxetane polymerization show that this process is energetically feasible, although oxetanes generally require a higher activation energy for ring-opening than more strained epoxides due to having slightly less strain in the transition state. researchgate.netrsc.org

A typical computational workflow involves optimizing the structures of all reactants, intermediates, transition states, and products along the proposed reaction pathway. Single-point energy calculations with a larger, more accurate basis set are often performed on the optimized geometries to refine the energy values. The results are commonly visualized in a reaction coordinate diagram, plotting potential energy against the progression of the reaction.

Figure 1: Hypothetical Reaction Coordinate Diagram for Oxetane Ring-Opening This diagram illustrates a plausible energy profile for the acid-catalyzed ring-opening of the oxetane in this compound. The energy values are representative and based on general findings for similar reactions.

The diagram shows a two-step mechanism involving the formation of an intermediate, with two distinct activation energy barriers (ΔG‡₁ and ΔG‡₂).

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are extensively used to predict spectroscopic properties, which can aid in the identification and structural elucidation of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. modgraph.co.uk For a molecule containing a heavy atom like bromine, achieving high accuracy in predicting the chemical shifts of nearby nuclei may require the inclusion of relativistic effects in the calculations. researchgate.net

The predicted ¹H NMR spectrum would show characteristic signals for the ethyl group protons, the methine proton adjacent to the bromine, and the diastereotopic methylene (B1212753) protons of the oxetane ring. The protons on the carbon adjacent to the ether oxygen are expected to be deshielded, appearing in the 3.4-4.5 δ range. libretexts.org

IR Vibrational Frequencies: Theoretical IR spectra are calculated from the harmonic vibrational frequencies obtained during the geometry optimization process. numberanalytics.com DFT calculations can predict the frequencies and intensities of the vibrational modes. acs.org For this compound, key predicted vibrational frequencies would include a strong C=O stretch for the ester group (typically 1735-1750 cm⁻¹), C-O stretching vibrations for the ether functionality within the oxetane ring (around 1050-1150 cm⁻¹), and a C-Br stretching vibration at lower wavenumbers. libretexts.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. acs.org

Table 2: Predicted Spectroscopic Data for this compound This table contains hypothetical but chemically reasonable predicted spectroscopic values. Experimental verification would be required for confirmation.

Spectroscopy TypeFeaturePredicted ValueNotes
¹³C NMR Carbonyl (C=O)~168 ppmTypical range for an ester carbonyl.
C-Br~50 ppmInfluenced by both bromine and oxetane.
Oxetane CH₂~75 ppmDeshielded by adjacent oxygen atom.
Ethyl CH₂~62 ppmDeshielded by ester oxygen.
¹H NMR CH-Br~4.5 ppmDeshielded by bromine and ester group.
Oxetane CH₂~4.0-4.6 ppmComplex splitting pattern expected.
Ethyl CH₂~4.2 ppmQuartet due to coupling with CH₃.
IR C=O Stretch~1740 cm⁻¹Strong intensity, characteristic of esters.
C-O-C Stretch~1100 cm⁻¹Strong intensity, from the oxetane ring.
C-Br Stretch~650 cm⁻¹Weaker intensity, in the fingerprint region.

Validation with Experimental Data

The reliability of computational predictions is established by comparing them with experimental data. matextract.pub Once this compound is synthesized, its experimental NMR and IR spectra would be recorded. The predicted chemical shifts and vibrational frequencies would be compared against the measured values. A good correlation between the theoretical and experimental spectra would validate the chosen computational model (functional, basis set, etc.). nih.gov This validated model can then be used with confidence for further theoretical investigations. For instance, discrepancies between predicted and experimental values can sometimes point to specific conformational effects or intermolecular interactions (like hydrogen bonding) that were not included in the initial gas-phase calculation. researchgate.net

Aid in Structural Assignment of Derivatives

A validated computational model is a powerful tool for the structural assignment of new, related compounds. When a reaction is expected to produce multiple isomers, computational prediction of the NMR or IR spectra for each possible product can be performed. By comparing these sets of predicted spectra with the experimental spectrum of the obtained product, the correct structure can often be assigned unambiguously. nih.govnih.gov For example, if a reaction could lead to different stereoisomers of a derivative of this compound, the subtle differences in the predicted NMR chemical shifts for each diastereomer could be used to identify the isomer formed in the laboratory. This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical research, accelerating the process of structural elucidation and characterization. nih.gov

Advanced Analytical Characterization Methodologies Excluding Specific Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-bromo-2-(oxetan-3-yl)acetate, a combination of 1H, 13C, and two-dimensional (2D) NMR techniques would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, a set of predictable signals would be expected. The ethyl group should produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a pattern characteristic of ethyl esters. docbrown.info The protons on the oxetane (B1205548) ring and the methine proton adjacent to the bromine atom would present more complex splitting patterns due to their diastereotopicity and coupling with each other.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts This table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH₃ (ethyl) ~1.3 Triplet (t) 3H
OCH₂ (ethyl) ~4.2 Quartet (q) 2H
CHBr ~4.4-4.6 Doublet of doublets (dd) or Multiplet (m) 1H
CH (oxetane) ~3.8-4.0 Multiplet (m) 1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated. The carbonyl carbon of the ester is characteristically found furthest downfield (160-170 ppm). libretexts.org Carbons bonded to electronegative atoms like oxygen and bromine will also be shifted downfield. libretexts.org For comparison, the carbons in the related compound ethyl bromoacetate (B1195939) show signals at approximately 14 ppm (CH₃), 62 ppm (OCH₂), 26 ppm (CH₂Br), and 167 ppm (C=O). chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts This table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

Carbon Predicted Chemical Shift (ppm)
C=O (ester) ~165-170
OCH₂ (ethyl) ~62-65
CH₃ (ethyl) ~14
CHBr ~45-50
CH (oxetane) ~35-40

2D NMR Techniques: To definitively assign these signals and confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, between the ethyl CH₂ and CH₃ protons, and among the protons of the oxetane ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₁₁BrO₃), the expected monoisotopic mass is approximately 221.989 g/mol . uni.lu HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. lcms.cz

A key feature in the mass spectrum of a bromine-containing compound is the presence of an "M+2" peak of nearly equal intensity to the molecular ion peak (M). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. docbrown.infomiamioh.edu

Interactive Data Table: Predicted HRMS Adducts Data predicted by computational methods. uni.lu

Adduct m/z
[M+H]⁺ 222.99645
[M+Na]⁺ 244.97839

The fragmentation pattern upon electron ionization would likely involve characteristic losses. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. docbrown.info The presence of the bromine atom makes the C-Br bond a likely site for cleavage. docbrown.info Cleavage of the strained oxetane ring is another probable fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the range of 1735-1750 cm⁻¹. researchgate.net Other significant absorptions would include C-O stretching vibrations for the ester and the oxetane ether linkage, and C-H stretching from the alkyl portions of the molecule. The C-Br stretch would appear in the fingerprint region at lower wavenumbers. The IR spectrum for the similar ethyl bromoacetate shows a prominent ester peak. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretch is also visible in Raman, non-polar bonds often give stronger signals. This technique can be particularly useful for analyzing the carbon backbone and the symmetric vibrations of the oxetane ring. nih.govmdpi.com

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (alkyl) 2850-3000 Medium-Strong
C=O stretch (ester) 1735-1750 Strong
C-O stretch (ester/ether) 1000-1300 Strong

X-ray Crystallography (if suitable crystalline forms are obtained)

Should this compound be a crystalline solid, or if a suitable crystalline derivative can be prepared, single-crystal X-ray crystallography would offer the ultimate proof of its structure.

X-ray crystallography maps the electron density of a crystal, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. mdpi.com This technique would unambiguously confirm the connectivity of the ethyl acetate (B1210297) and oxetane moieties and establish the relative stereochemistry at the two chiral centers (the carbon bearing the bromine and the C3 carbon of the oxetane ring). The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov The successful application of this technique is entirely dependent on the ability to grow a single crystal of sufficient quality. nih.gov

Future Research Directions and Emerging Paradigms

Catalyst Development for Enhanced Synthesis and Transformation

Future advancements in the synthesis and subsequent transformation of Ethyl 2-bromo-2-(oxetan-3-yl)acetate will heavily rely on the development of novel catalytic systems. A primary focus will be on achieving high levels of stereocontrol, efficiency, and functional group tolerance.

For Synthesis: The creation of the stereocenter at the α-carbon bearing the bromine atom presents a significant challenge. Future research will likely target the development of catalytic asymmetric bromination methods. While direct asymmetric bromination of the parent ester, Ethyl 2-(oxetan-3-yl)acetate, is one route, another promising avenue is the catalytic asymmetric cross-coupling of α-bromo esters with organometallic reagents. acs.org For instance, the use of nickel/diamine catalysts in Hiyama cross-couplings of racemic α-bromo esters has shown potential for generating α-aryl esters with good enantiomeric excess, a strategy that could be adapted for this system. acs.org

For Transformation: The oxetane (B1205548) ring and the α-bromo ester are both amenable to a variety of catalytic transformations. Indium(III) triflate has been shown to be an effective catalyst for the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines, a mild process that showcases the potential for catalytic ring-opening/cyclization cascades. rsc.org Future work could explore using this compound in similar Lewis or Brønsted acid-catalyzed reactions to access new heterocyclic scaffolds. nih.gov For example, a reaction with a 1,2-diol under Brønsted acid catalysis could potentially yield functionalized 1,4-dioxanes. nih.gov

Table 1: Potential Catalytic Strategies for this compound
AreaCatalytic ApproachPotential Catalyst ClassAnticipated OutcomeReference Concept
Asymmetric SynthesisKinetic Resolution / Cross-CouplingChiral Nickel/Diamine ComplexesEnantioenriched α-Aryl or α-Alkenyl Oxetanyl Acetates acs.org
TransformationRing-Opening/CyclizationLewis Acids (e.g., In(OTf)₃)Novel Heterocycles (e.g., Oxazolines) rsc.org
TransformationAnnulation with Bis-NucleophilesBrønsted Acids (e.g., Tf₂NH)Functionalized 1,4-Dioxanes nih.gov

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle hazardous reagents and unstable intermediates. nih.gov These benefits are particularly relevant to the synthesis and application of this compound.

The synthesis of α-halo ketones and esters often involves hazardous reagents and intermediates, such as diazomethane (B1218177) or highly reactive enolates. acs.orgresearchgate.net Continuous flow processes have been developed for the multi-step synthesis of α-halo ketones, demonstrating that such sequences can be performed safely and efficiently. acs.orgacs.org A similar strategy could be envisioned for this compound, where the generation of an ester enolate and subsequent bromination could be performed in a continuous microreactor system, minimizing risks and improving product consistency. researchgate.net

Furthermore, flow technology is uniquely suited for exploring the chemistry of highly reactive species that are difficult to manage in batch. Recent work has demonstrated the generation and use of the highly unstable 3-oxetanyllithium nucleophile by leveraging continuous flow technology. acs.orgnih.gov This opens the door to future applications where the oxetane ring of this compound could be deprotonated or undergo lithium-halogen exchange in flow to generate a nucleophilic intermediate for reaction with a wide range of electrophiles. nih.gov

Photo- and Electrocatalytic Methodologies

Photo- and electrocatalytic methods provide access to unique reaction pathways under mild conditions, often proceeding through radical intermediates. These emerging paradigms hold significant potential for the functionalization of this compound.

Photocatalysis: The carbon-bromine bond in α-bromo esters is susceptible to homolytic cleavage under photoredox conditions. Research has shown that α-bromocarbonyl compounds can participate in the catalytic photoredox carbobromination of unactivated alkenes. researchgate.net In this process, a radical generated from the α-bromoester adds to an alkene, followed by trapping of the resulting radical with a bromine atom. researchgate.net this compound is an ideal candidate for such reactions, enabling the direct installation of the complex oxetanyl acetate (B1210297) fragment onto olefinic scaffolds. Similarly, ethyl bromoacetate (B1195939) has been used to prepare photoresponsive polymeric nanoparticles, suggesting that its oxetane-containing counterpart could be employed in advanced materials science applications. atamanchemicals.com

Electrocatalysis: Electrochemical synthesis offers a reagent-free method for generating reactive intermediates. The reduction of the C-Br bond in this compound at an electrode surface could generate a carbanion or radical anion. This intermediate could then be trapped with various electrophiles. Flow electrochemistry, in particular, is a rapidly growing field that allows for precise control over reaction conditions and could be applied to overcome challenges associated with traditional electrosynthesis. nih.gov

Exploration of Novel Reactivity Modes

The combination of a strained four-membered ring and an adjacent electrophilic center with a leaving group suggests that this compound may exhibit unique and underexplored reactivity.

The inherent ring strain of oxetanes (106 kJ/mol) makes them susceptible to ring-opening reactions, typically activated by Lewis or Brønsted acids. acs.orgresearchgate.net However, increasing the strain through specific substitution patterns can open pathways not available to simple oxetanes. acs.orgnih.gov For example, 2-methyleneoxetanes can undergo rearrangements to form homopropargyl alcohols or 3-methylenetetrahydrofurans. acs.orgnih.gov Future research could investigate whether the α-bromo ester moiety in the target compound can participate in or trigger similar rearrangements or ring-expansion reactions under thermal, catalytic, or photochemical conditions.

One intriguing possibility is a tandem reaction where an initial nucleophilic attack at the ester carbonyl or the α-carbon is followed by a rearrangement involving the oxetane ring. The Kowalski ester homologation, which proceeds through the rearrangement of an α-bromo α-keto dianion to an alkynolate anion, provides a precedent for complex rearrangements involving α-bromo esters. organic-chemistry.org Exploring analogous transformations with this compound could lead to the discovery of novel synthetic methodologies and molecular scaffolds.

Table 2: Potential Reactivity Modes for this compound
Reaction TypeKey FeaturePotential Product ClassReference Concept
Catalytic Ring ExpansionLewis Acid ActivationFunctionalized Tetrahydrofurans acs.orgnih.gov
Tandem Nucleophilic Addition-Ring OpeningActivation of C-Br bond and oxetaneγ-Hydroxy functionalized esters researchgate.net
Radical CascadePhotocatalytic C-Br bond cleavageComplex polycyclic systems researchgate.net
Dianion RearrangementBase-induced homologation/rearrangementAlkynyl oxetanes or rearranged products organic-chemistry.org

Integration into Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards automation, enabling the rapid and efficient preparation of large libraries of molecules for drug discovery and materials science. illinois.edu Automated platforms often rely on a building-block-based strategy, where pre-functionalized, stable molecules are coupled together in an iterative fashion. illinois.edunih.gov

This compound is an exemplary candidate for inclusion as a key reagent in such automated systems. Its structure contains two distinct points for diversification:

The α-bromo ester: This functional group can participate in a wide range of robust coupling reactions, such as nucleophilic substitutions or transition-metal-catalyzed cross-couplings, which are amenable to automation.

The oxetane ring: This motif can be carried through multiple synthetic steps, imparting favorable physicochemical properties to the final products. acs.org

By incorporating this compound into the libraries of automated "molecule maker" platforms, researchers could rapidly generate novel compound collections. illinois.edu This would allow for the systematic exploration of the chemical space around the oxetane core, accelerating the identification of new leads in drug discovery campaigns by shifting the bottleneck from synthesis to functional testing. nih.govarxiv.org The development of robust protocols for using such bifunctional building blocks is a critical future direction for leveraging the full potential of automated synthesis. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-2-(oxetan-3-yl)acetate?

The compound is synthesized via nucleophilic substitution between ethyl 2-bromoacetate and oxetane derivatives. A typical method involves reacting ethyl 2-bromoacetate with 3-substituted oxetanes (e.g., 3-(nitromethyl)oxetane) in the presence of a base like sodium hydride. Reaction conditions often include refluxing in anhydrous solvents (e.g., THF or acetonitrile) for 6–12 hours, monitored by TLC for completion .

Q. Which analytical techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ester functionality.
  • IR Spectroscopy : Confirmation of ester carbonyl (C=O) stretching (~1740 cm1^{-1}) and oxetane ring vibrations.
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C8_8H13_{13}BrNO3_3) and fragmentation patterns.
  • X-ray Crystallography : For definitive spatial arrangement, bond lengths, and angles .

Q. What are the critical reaction parameters for optimizing yield in its synthesis?

  • Base Selection : Strong bases (e.g., NaH) enhance nucleophilicity of oxetane derivatives.
  • Solvent Choice : Anhydrous solvents (e.g., THF) minimize hydrolysis of the bromoacetate intermediate.
  • Temperature Control : Reflux conditions (60–80°C) balance reaction rate and side-product formation .

Advanced Research Questions

Q. How can discrepancies between NMR data and X-ray crystallography results be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. static solid-state structures. To resolve:

  • Perform variable-temperature NMR to detect conformational changes.
  • Use SHELXL for high-resolution refinement of X-ray data, accounting for thermal motion and disorder .
  • Compare DFT-calculated NMR chemical shifts with experimental data to identify dominant conformers .

Q. What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution reactions?

The bromine atom acts as a leaving group due to its moderate electronegativity and polarizable C–Br bond. In SN2_2 reactions, steric hindrance from the oxetane ring influences transition-state geometry. Computational studies (e.g., DFT) can map activation barriers, while kinetic experiments (e.g., Eyring plots) quantify substituent effects on reaction rates .

Q. How do electronic effects of the oxetane ring influence the compound’s stability and reactivity?

  • Ring Strain : The oxetane’s 90° bond angles increase reactivity in ring-opening reactions.
  • Electron-Withdrawing Effects : The oxygen atom stabilizes adjacent electrophilic centers, enhancing susceptibility to nucleophilic attack.
  • Solid-State Stability : Crystallographic data (e.g., bond lengths of 1.44 Å for C–O in oxetane) reveal minimal ring distortion, contributing to thermal stability .

Data Contradiction Analysis

Q. How should researchers address conflicting data between theoretical and experimental bond lengths?

  • Crystallographic Validation : Compare X-ray-derived bond lengths (e.g., C–Br: ~1.93 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing forces or incomplete basis sets in calculations.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) that distort bond lengths in the solid state .

Methodological Guidance

Q. What strategies improve the reproducibility of crystallization for structural analysis?

  • Solvent Screening : Use polar aprotic solvents (e.g., ethyl acetate) to promote slow evaporation.
  • Seeding : Introduce microcrystals to control nucleation.
  • Cryocooling : Stabilize crystals at 100 K during X-ray data collection to reduce thermal motion artifacts .

Q. How can researchers mitigate side reactions during functionalization of the oxetane ring?

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Catalytic Systems : Use Pd-catalyzed cross-coupling to selectively modify the oxetane without ring opening.
  • In Situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction conditions dynamically .

Applications in Drug Development

Q. What role does this compound play in prodrug design?

The ester moiety undergoes enzymatic hydrolysis in vivo, releasing active carboxylic acid derivatives. Its oxetane ring improves metabolic stability and bioavailability compared to larger heterocycles. Preclinical studies suggest utility in CNS-targeted prodrugs due to enhanced blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.